2-Ethyl-5-((4-ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
CAS No.: 886911-83-7
Cat. No.: VC4536473
Molecular Formula: C17H23N5O2S
Molecular Weight: 361.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886911-83-7 |
|---|---|
| Molecular Formula | C17H23N5O2S |
| Molecular Weight | 361.46 |
| IUPAC Name | 2-ethyl-5-[(4-ethylpiperazin-1-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
| Standard InChI | InChI=1S/C17H23N5O2S/c1-3-13-18-17-22(19-13)16(23)15(25-17)14(12-6-5-11-24-12)21-9-7-20(4-2)8-10-21/h5-6,11,14,23H,3-4,7-10H2,1-2H3 |
| Standard InChI Key | DEJNIXBXQUSREJ-UHFFFAOYSA-N |
| SMILES | CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)CC)O |
Introduction
2-Ethyl-5-((4-ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b] triazol-6-ol is a complex heterocyclic compound that combines thiazole and triazole rings, known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory and antimicrobial effects.
Synthesis
The synthesis of 2-Ethyl-5-((4-ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b] triazol-6-ol typically involves a multi-step process:
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Initial Steps: Formation of the thiazole and triazole rings.
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Key Reactions: Nucleophilic substitutions and condensation reactions to attach the furan and piperazine moieties.
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Conditions: Temperature control, solvent choice (e.g., ethanol or dimethylformamide), and reaction time optimization are crucial for maximizing yield.
Biological Activities
Compounds with similar structures have shown significant biological activities:
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Anti-inflammatory Effects: Interaction with specific biological targets can modulate inflammatory responses.
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Antimicrobial Effects: The compound's structure suggests potential activity against various microorganisms.
Mechanism of Action
The mechanism of action likely involves interactions with cellular targets through hydrogen bonding and hydrophobic interactions facilitated by the heteroatoms in the rings. These interactions are crucial for the compound's biological activity.
Chemical Reactions
The compound can participate in various chemical reactions, including:
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Oxidation: Using oxidizing agents like potassium permanganate.
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Reduction: Using reducing agents such as sodium borohydride.
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Nucleophilic Substitutions: Facilitated by polar aprotic solvents.
Potential Applications
Given its structural features and potential biological activities, this compound may have applications in:
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Pharmaceuticals: As a candidate for developing new drugs with anti-inflammatory or antimicrobial properties.
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Medicinal Chemistry: Further research could explore its interactions with biological targets and optimize its structure for improved efficacy.
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